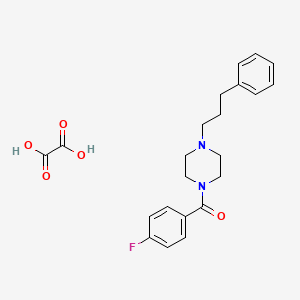![molecular formula C28H19IN2O B4883002 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, also known as IBP, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IBP is a synthetic compound that was first synthesized in 1995 and has since been studied extensively for its various applications.
Mechanism of Action
The mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have various biochemical and physiological effects in animal models and cell lines. Some of the primary effects include the induction of apoptosis (programmed cell death), the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases. However, one of the limitations of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone. One area of research is the development of more potent and selective 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone analogs that can be used for cancer treatment and neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone in vivo, which will be critical for its potential use in clinical settings.
Synthesis Methods
The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone involves the reaction between 3-iodobenzaldehyde and 4-aminobenzophenone in the presence of a base. The reaction results in the formation of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, which is then purified through recrystallization. The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is relatively simple, and the compound can be obtained in high yields.
Scientific Research Applications
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been studied extensively for its potential applications in the field of medicine. Some of the primary areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.
properties
IUPAC Name |
3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYMPGBTGRFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)

![1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4882963.png)
![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)


![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
